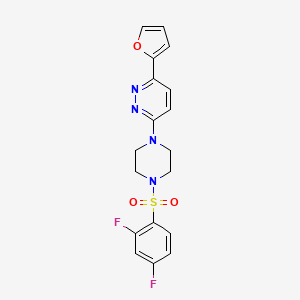

![molecular formula C16H21IO2 B2695838 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane CAS No. 2137728-08-4](/img/structure/B2695838.png)

4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[2.2.2]octane is a type of organic compound that has a structure resembling two fused cyclopropane rings . It’s a part of a larger class of compounds known as polycyclic hydrocarbons. The specific compound you mentioned seems to have additional functional groups attached to the bicyclo[2.2.2]octane core .

Synthesis Analysis

The synthesis of bicyclo[2.2.2]octane derivatives can be challenging due to the high strain energy of these molecules . There are few approaches to access them, and recently, a number of natural products with such ring systems have been made by the synthetic community .Molecular Structure Analysis

The molecular structure of bicyclo[2.2.2]octane derivatives can be analyzed using various spectroscopic techniques . The core structure consists of a 2.2.2 bicyclic system, which means it has two fused cyclopropane rings .Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.2.2]octane derivatives can be complex and varied, depending on the specific functional groups present in the molecule. The reactions can be analyzed using various techniques, including spectroscopy and computational chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis Techniques and Compound Development

Oxidation and Cleavage of Nitrogen Double Bonds

A study demonstrates the use of derivatives of the bicyclo[2.2.2]octane structure for the cleavage of nitrogen double bonds and the oxidation of alcohols to carbonyl compounds with high efficiency and excellent yields, showcasing its utility in the synthesis of complex molecules (Hajipour, Baltork, & Kianfar, 1998).

Asymmetric Synthesis

The structure is employed in the diastereoselective construction of complex scaffolds, such as the 6-Oxa-2-azabicyclo[3.2.1]octane from chiral α-hydroxyaldehyde derivatives via the Aza-Prins reaction. This method facilitates asymmetric synthesis, opening new routes to diverse organic compounds (Mahía, Badorrey, Gálvez, & Díaz-de-Villegas, 2017).

Functionalized Compound Synthesis

The compound's derivatives have been applied in synthesizing various functionalized molecules, such as γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, crucial in the development of bioactive compounds. These structures serve as significant sub-units in numerous therapeutic agents, highlighting the versatility of the bicyclo[2.2.2]octane framework in organic synthesis (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Intramolecular Reactions in Carbohydrates

The bicyclo[2.2.2]octane derivatives are instrumental in promoting intramolecular hydrogen abstraction reactions in carbohydrates. This methodology facilitates the synthesis of chiral dioxabicyclo and oxabicyclo ring systems, essential for creating protected uloses and chiral synthons, showcasing the application in sophisticated organic synthesis and modification of carbohydrate structures (Francisco, Herrera, & Suárez, 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The field of organic synthesis, including the synthesis of complex structures like bicyclo[2.2.2]octane derivatives, is a vibrant area of research with many potential future directions . Advances in synthetic methods, catalysts, and computational chemistry are all areas that could lead to new possibilities in the synthesis and application of these compounds .

Propriétés

IUPAC Name |

1-(iodomethyl)-4-(phenylmethoxymethyl)-2-oxabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IO2/c17-11-16-8-6-15(7-9-16,13-19-16)12-18-10-14-4-2-1-3-5-14/h1-5H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQDMPDPMCKVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CO2)COCC3=CC=CC=C3)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide](/img/structure/B2695756.png)

![Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate](/img/structure/B2695757.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2695759.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid](/img/structure/B2695760.png)

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2695762.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2695763.png)

![N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2695764.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)

![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)